![molecular formula C18H28Cl2O2 B14244691 1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene CAS No. 188947-39-9](/img/structure/B14244691.png)
1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene is an organic compound with a complex structure It is characterized by the presence of two chloromethyl groups and two (2S)-2-methylbutoxy groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene typically involves multiple steps. One common method starts with the chloromethylation of a benzene derivative. This can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The resulting intermediate is then reacted with (2S)-2-methylbutanol under basic conditions to introduce the (2S)-2-methylbutoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
1,4-Bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The chloromethyl groups can be reduced to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Nucleophilic Substitution: Products include derivatives with amine or thiol groups.
Oxidation: Products include benzene derivatives with carboxylic acid or aldehyde groups.
Reduction: Products include fully reduced benzene derivatives.
科学的研究の応用
1,4-Bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and advanced materials.
作用機序
The mechanism of action of 1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene involves its reactivity due to the presence of chloromethyl groups. These groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The (2S)-2-methylbutoxy groups may influence the compound’s solubility and reactivity, making it suitable for specific applications.
類似化合物との比較
Similar Compounds
1,4-Bis(chloromethyl)benzene: Lacks the (2S)-2-methylbutoxy groups, making it less complex.
1,2-Bis(chloromethyl)benzene: Has a different substitution pattern on the benzene ring.
1,4-Bis(chloromethyl)-2,5-dimethoxybenzene: Contains methoxy groups instead of (2S)-2-methylbutoxy groups.
Uniqueness
1,4-Bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene is unique due to the presence of both chloromethyl and (2S)-2-methylbutoxy groups. This combination imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications.
特性
CAS番号 |
188947-39-9 |
|---|---|
分子式 |
C18H28Cl2O2 |
分子量 |
347.3 g/mol |
IUPAC名 |
1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene |
InChI |
InChI=1S/C18H28Cl2O2/c1-5-13(3)11-21-17-7-16(10-20)18(8-15(17)9-19)22-12-14(4)6-2/h7-8,13-14H,5-6,9-12H2,1-4H3/t13-,14-/m0/s1 |
InChIキー |
AIRVXTVDHHXYFC-KBPBESRZSA-N |
異性体SMILES |
CC[C@H](C)COC1=CC(=C(C=C1CCl)OC[C@@H](C)CC)CCl |
正規SMILES |
CCC(C)COC1=CC(=C(C=C1CCl)OCC(C)CC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


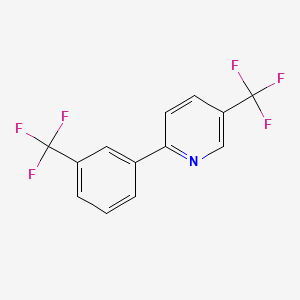
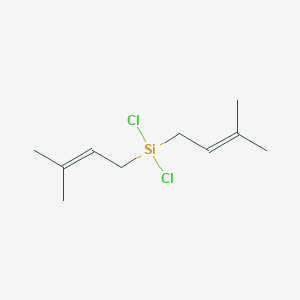
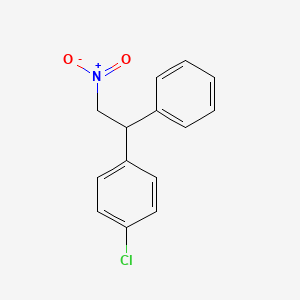
![1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14244636.png)

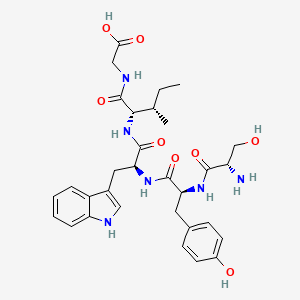
![acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol](/img/structure/B14244649.png)
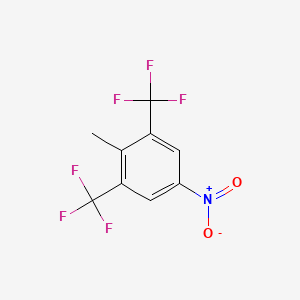
![Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester](/img/structure/B14244652.png)

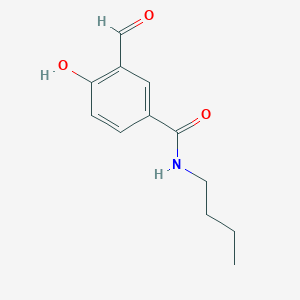


![({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene](/img/structure/B14244693.png)
